molecular formula C9H16N4O2 B2539000 Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate CAS No. 1567038-55-4

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate

Cat. No.: B2539000
CAS No.: 1567038-55-4
M. Wt: 212.253
InChI Key: WHOPCXLAOJFJIU-UHFFFAOYSA-N
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Description

tert-Butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate (CAS: 1567038-55-4, C₉H₁₆N₄O₂, MW: 212.25 g/mol) is a carbamate-protected triazole derivative widely employed in medicinal chemistry and bioconjugation. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic workflows. This compound is a versatile intermediate in drug discovery, particularly for constructing peptide triazole conjugates or kinase inhibitors .

Properties

IUPAC Name

tert-butyl N-[2-(triazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)10-4-6-13-7-5-11-12-13/h5,7H,4,6H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOPCXLAOJFJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Overview

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate, this method involves coupling a terminal alkyne with an azide precursor bearing the tert-butyl carbamate group.

Synthetic Procedure

Step 1: Synthesis of 2-Azidoethyl Carbamate
2-Bromoethyl carbamate is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours to yield 2-azidoethyl carbamate.

Step 2: CuAAC with Propargylamine
2-Azidoethyl carbamate reacts with propargylamine in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate in a THF/H₂O/EtOH (2:2:1) solvent system. The reaction proceeds at room temperature for 24 hours, yielding the 1,4-disubstituted triazole.

Step 3: Deprotection (Optional)
For applications requiring a free amine, the tert-butyl carbamate (Boc) group is removed using trifluoroacetic acid (TFA) in dichloromethane.

Table 1: CuAAC Reaction Optimization
Condition Catalyst Loading Yield (%) Reference
CuSO₄/Na(asc), RT, 24h 10 mol% 85
CuI/TBTA, 40°C, 12h 5 mol% 92

Alkylation of 1H-1,2,3-Triazole

Direct N-Alkylation

1H-1,2,3-Triazole undergoes alkylation with tert-butyl (2-bromoethyl)carbamate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C. The reaction selectively targets the N1 position due to steric and electronic factors.

Mechanistic Insight
The bromoethyl carbamate acts as an electrophile, while K₂CO₃ deprotonates the triazole, enhancing nucleophilicity at N1. competing alkylation at N2/N3 is minimal (<5%).

Table 2: Alkylation Conditions and Outcomes
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ CH₃CN 80 78
NaH THF 60 65

Boc Protection of Amine Precursors

Synthesis of 2-(1H-1,2,3-Triazol-1-YL)Ethylamine

1H-1,2,3-Triazole is treated with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ to form 2-(1H-1,2,3-triazol-1-yl)ethylamine.

Carbamoylation with Boc Anhydride

The amine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C to room temperature. Triethylamine (Et₃N) is added to scavenge HCl, yielding the final product in 90% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.52 (t, J = 6.0 Hz, 2H, CH₂N), 4.44 (t, J = 6.0 Hz, 2H, CH₂Triazole), 7.78 (s, 1H, Triazole-H).
  • HRMS (ESI+) : m/z calc. for C₁₀H₁₈N₄O₃ [M+H]⁺: 243.1453, found: 243.1456.

Comparative Analysis of Methods

Table 3: Advantages and Limitations
Method Yield (%) Regioselectivity Scalability
CuAAC 85–92 High (1,4) Excellent
Alkylation 65–78 Moderate (N1) Moderate
Boc Protection 90 High Limited
  • CuAAC is preferred for scalability and regiocontrol but requires azide handling.
  • Alkylation avoids azides but suffers from lower yields.
  • Boc Protection is optimal for amine-functionalized precursors but introduces additional steps.

Industrial-Scale Considerations

For gram-scale synthesis, CuAAC with CuI/TBTA in DMF/MeOH (5:1) at 40°C achieves 92% yield. Purification via silica gel chromatography (hexane/ethyl acetate) ensures >95% purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. For example:
Reaction:
tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamateHCl (aq)2(1H1,2,3triazol1yl)ethylamine+CO2+tert-butanol\text{tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate} \xrightarrow{\text{HCl (aq)}} 2-(1H-1,2,3-triazol-1-yl)ethylamine + \text{CO}_2 + \text{tert-butanol}

  • Conditions: 6M HCl, reflux for 4–6 hours .

  • Yield: ~85–90% .

This reaction is critical for deprotection in peptide synthesis and pharmaceutical intermediates .

Nucleophilic Substitution at the Triazole Ring

The electron-deficient nature of the 1,2,3-triazole ring facilitates nucleophilic attacks. For instance, cyano-substituted derivatives (e.g., 3-cyano-1H-1,2,3-triazole analogs) react with amines or thiols:
Reaction:
R-NH2+triazole-CNR-NH-C(=NH)-triazole\text{R-NH}_2 + \text{triazole-CN} \rightarrow \text{R-NH-C(=NH)-triazole}

  • Conditions: Room temperature, ethanol solvent.

  • Applications: Synthesis of heterocyclic pharmacophores .

Stability Under Thermal and Oxidative Conditions

The compound exhibits stability up to 70°C, making it suitable for reactions requiring moderate heating :

  • Melting Point: 60–70°C.

  • Decomposition: Observed above 150°C, releasing CO₂ and tert-butylene .

Functionalization via Alkylation/Acylation

The ethyl linker allows for further derivatization:
Reaction (Alkylation):
triazole-CH2CH2NHBoc+R-Xtriazole-CH2CH2NR-Boc\text{triazole-CH}_2\text{CH}_2-\text{NHBoc} + \text{R-X} \rightarrow \text{triazole-CH}_2\text{CH}_2-\text{NR-Boc}

  • Conditions: K₂CO₃, DMF, 50°C .

  • Yield: 70–80% .

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications:
Example: Coordination with Cu(I) during click reactions enhances reaction rates .

Comparative Reactivity with Analogues

The tert-butyl group sterically shields the carbamate, slowing hydrolysis compared to methyl or ethyl carbamates .

Carbamate DerivativeHydrolysis Rate (6M HCl, 25°C)
tert-butyl carbamate0.12 h⁻¹
methyl carbamate0.45 h⁻¹
ethyl carbamate0.38 h⁻¹

Scientific Research Applications

The triazole moiety in tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate is known for its interactions with various biological targets. This compound has been evaluated for its potential anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties against several cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HepG215.4Inhibition of cell cycle progression
MCF-712.8Induction of apoptosis via mitochondrial pathway
A54918.5Disruption of tubulin polymerization

These results indicate that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been investigated for anti-inflammatory effects. A related study on similar carbamate derivatives showed promising results in reducing inflammation in vivo. The percentage inhibition values ranged from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Synthesis and Structural Investigations

The synthesis of this compound typically involves coupling reactions that yield high purity compounds suitable for biological testing. Structural investigations using techniques such as NMR and X-ray crystallography have confirmed the integrity of the synthesized compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological macromolecules such as DNA and bovine serum albumin (BSA). These studies provide insights into the binding affinity and potential mechanisms through which the compound exerts its biological effects .

Mechanism of Action

The mechanism by which tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate exerts its effects is primarily through its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles . This process is highly efficient and selective, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key analogs differ in substituents, molecular complexity, and functional groups, influencing their physicochemical properties and applications.

Table 1: Structural Comparison of Selected Analogs
Compound Name Key Substituents/Features Molecular Weight (g/mol) Key Applications/Properties Reference ID
tert-Butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate Ethyl linker, Boc group 212.25 Intermediate for drug synthesis
tert-Butyl 2-[2-(1H-1,2,3-triazol-1-yl)pyrimidin-4-yl]ethyl-3-(3-fluorophenyl)propyl carbamate (69) Pyrimidine ring, fluorophenyl group 411.33 (observed) Neuronal nitric oxide synthase inhibitors
CA3: tert-Butyl (2-(4-(4-(((3-azidopropyl)...triazol-1-yl)butanamido)ethyl)carbamate Azidopropyl group, dual triazole rings 546.68 Multivalent click chemistry, myristoylation studies
Compound 38: tert-Butyl (2-(4-(1-(2,3,4-tri-O-acetyl-β-L-fucopyranosyl)-triazol-4-yl)phenyl)-2-methylpropyl)carbamate Acetylated fucose sugar, phenyl group N/A Glycobiology, carbohydrate-protein interactions
tert-Butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate Aminomethyl-triazole, propan-2-yl linker N/A Enhanced hydrogen bonding, drug conjugates

Physicochemical Properties

  • Lipophilicity : The fluorophenyl group in compound 69 increases lipophilicity, enhancing cell permeability . In contrast, the acetylated sugar in compound 38 improves aqueous solubility .
  • Stability : The Boc group in the main compound offers acid-labile protection, whereas azide-containing analogs (e.g., CA3) may exhibit lower thermal stability .
  • Reactivity: Aminomethyl-substituted triazoles (e.g., ) enable secondary functionalization, while azides in CA3 support further click reactions .

Biological Activity

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate (CAS 1567038-55-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4O2C_9H_{16}N_4O_2, and it features a triazole ring that contributes to its biological properties. The structure is characterized by the presence of a carbamate group attached to a triazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or pathways essential for microbial survival.

Antiparasitic Activity : Triazole compounds have been explored for their potential against parasitic infections. A study highlighted that certain triazole derivatives showed promising activity against Plasmodium species, the causative agents of malaria. The binding interactions within specific protein targets were identified as a mechanism of action, suggesting that similar compounds might exhibit comparable effects .

Cytotoxicity Studies : In vitro studies on cell lines such as HepG2 (human liver cancer cells) have been conducted to assess the cytotoxic effects of triazole derivatives. These studies typically evaluate the selectivity index and therapeutic window, which are crucial for determining the safety profile of potential therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. This compound was included in this evaluation. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

Case Study 2: Antiparasitic Activity Against Plasmodium

In another study focusing on antimalarial compounds, this compound was tested against both erythrocytic and hepatic stages of Plasmodium falciparum. The compound demonstrated low micromolar activity against the erythrocytic stage, indicating its potential as an antimalarial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
AntiparasiticLow micromolar activity against Plasmodium falciparum
CytotoxicitySelective cytotoxicity in HepG2 cells

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

The synthesis typically involves a Cu(I)-catalyzed 1,3-dipolar cycloaddition between an azide and an alkyne. Key parameters include:

  • Catalyst system : Use 1-5 mol% CuSO₄·5H₂O with sodium ascorbate as a reducing agent to maintain Cu(I) oxidation state .
  • Solvent : Aqueous tert-butanol or DMF/water mixtures (3:1 v/v) enhance reaction efficiency .
  • Reaction time : 12-24 hours at room temperature, monitored by TLC or LC-MS for completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How is the compound characterized to confirm its structural integrity?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify triazole proton (δ 7.8–8.2 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (refined via SHELXL) reveals bond lengths, angles, and hydrogen-bonding networks .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Acidic conditions : The tert-butoxycarbonyl (Boc) group is labile in strong acids (e.g., TFA or HCl in dioxane), leading to deprotection .
  • Basic conditions : Stable in mild bases (pH < 10) but may degrade in strong alkaline solutions (e.g., NaOH) .
  • Thermal stability : Store at –20°C under inert atmosphere; decomposition occurs above 80°C .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be applied in drug discovery, particularly for antiviral agents?

The triazole moiety enables:

  • Click chemistry functionalization : Conjugation with azide-bearing glycans or proteins to create multivalent inhibitors (e.g., influenza neuraminidase blockers) .
  • Protease inhibitor scaffolds : The Boc group allows selective deprotection for peptide coupling, as seen in HIV-1 protease inhibitor analogs .

Q. What strategies resolve contradictions in reported reaction yields for triazole formation?

  • Re-evaluate catalyst purity : Commercial Cu(I) sources (e.g., CuBr) may contain oxides; pre-reduction with ascorbate improves consistency .
  • Azide quality : Ensure azides are moisture-free (lyophilized) to avoid side reactions .
  • Scale-dependent optimization : Microwaves (50–100 W) or flow chemistry improve yields >90% at larger scales .

Q. How does the electronic nature of substituents on the triazole ring influence reactivity?

  • Electron-withdrawing groups (EWGs) : Reduce nucleophilicity of the triazole, slowing downstream alkylation or acylation reactions .
  • Steric effects : Bulky groups (e.g., tert-butyl) hinder Cu(I) coordination, requiring higher catalyst loadings .
  • Hydrogen bonding : Triazole N–H groups participate in crystal packing, affecting solubility and crystallization behavior .

Q. What advanced purification methods address challenges in isolating Boc-protected triazole derivatives?

  • Preparative HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for high-purity isolation (>99%) .
  • Countercurrent chromatography : For thermally sensitive batches, isohexane/ethyl acetate/methanol/water systems reduce decomposition .

Q. How can computational methods predict the compound’s behavior in biological systems?

  • Molecular docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
  • MD simulations : Assess stability of triazole-containing ligands in aqueous environments (AMBER or GROMACS) .

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